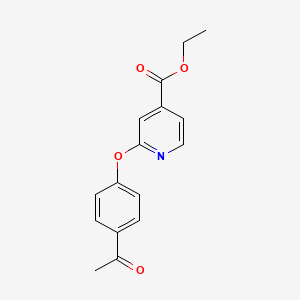
Ethyl 2-(4-acetylphenoxy)isonicotinate
説明
Ethyl 2-(4-acetylphenoxy)isonicotinate is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(4-acetylphenoxy)isonicotinate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 273.29 g/mol
The compound features an isonicotinate core, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of isonicotinate have been shown to act as antagonists of the prostaglandin E2 receptor, which plays a crucial role in mediating inflammation and pain responses .
- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases such as arthritis and colitis.
2. Anticancer Activity
Studies exploring the anticancer potential of isonicotinate derivatives suggest that they can induce apoptosis in cancer cells. This compound may enhance the efficacy of chemotherapeutic agents by modulating pathways involved in cell proliferation and survival .
- Cell Lines Tested : In vitro studies have utilized various cancer cell lines to assess the cytotoxic effects of the compound, demonstrating promising results in inhibiting cell growth at low concentrations.
Case Study 1: Anti-inflammatory Effects
A study published in PubMed highlighted that certain isonicotinate derivatives significantly suppressed inflammatory responses in mouse models. The study reported a reduction in edema and inflammatory markers when treated with this compound compared to control groups .
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the effects of this compound on prostate cancer cells. The findings indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemopreventive agent .
Data Table: Biological Activity Summary
特性
IUPAC Name |
ethyl 2-(4-acetylphenoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-3-20-16(19)13-8-9-17-15(10-13)21-14-6-4-12(5-7-14)11(2)18/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLJBMXBMKFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184709 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-acetylphenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-67-3 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-acetylphenoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-acetylphenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















